4-Bromo-2-chlorophenyl chloroformate
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Overview
Description
4-Bromo-2-chlorophenyl chloroformate: is an organic compound that belongs to the class of chloroformates It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a chloroformate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorophenyl chloroformate typically involves the reaction of 4-Bromo-2-chlorophenol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+Phosgene→4-Bromo-2-chlorophenyl chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to handle phosgene, a highly toxic reagent, is crucial. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chlorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-Bromo-2-chlorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 4-Bromo-2-chlorophenol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Carbamates and Carbonates: Formed through nucleophilic substitution.
4-Bromo-2-chlorophenol: Formed through hydrolysis or reduction.
Scientific Research Applications
Chemistry: 4-Bromo-2-chlorophenyl chloroformate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of carbamates and carbonates, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify proteins and peptides. The chloroformate group reacts with amino groups, allowing for the selective labeling or modification of biomolecules.
Medicine: The compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a valuable building block in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorophenyl chloroformate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamates, carbonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 4-Bromo-2-chlorophenyl chloroformate.
4-Bromo-2-fluorophenyl chloroformate: Similar structure but with a fluorine atom instead of chlorine.
4-Bromo-2-nitrophenyl chloroformate: Contains a nitro group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the chloroformate group makes it a versatile intermediate in organic synthesis.
Biological Activity
4-Bromo-2-chlorophenyl chloroformate is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the class of chloroformates, which are known for their reactivity towards nucleophiles, making them valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The structure of this compound can be described as follows:
- Molecular Formula : C8H5BrClO2
- Molecular Weight : 251.48 g/mol
- Functional Groups : Chloroformate and halogenated phenyl group
The biological activity of this compound is primarily attributed to its chloroformate moiety, which can react with various nucleophiles. This reactivity facilitates the formation of carbamates and other derivatives that may exhibit biological activity. The mechanism involves:
- Nucleophilic Attack : The carbonyl carbon in the chloroformate group is electrophilic, allowing nucleophiles (e.g., amines, alcohols) to attack.
- Formation of Carbamates : This reaction leads to the formation of carbamates, which can have diverse biological activities, including insecticidal and acaricidal properties.
Insecticidal and Acaricidal Properties
Research indicates that derivatives of 4-bromo-2-chlorophenol, a precursor to this compound, have been utilized in the synthesis of insecticides and acaricides. These compounds have shown effectiveness against various pests, making them significant in agricultural applications. For instance:
- Active Substances : Compounds derived from 4-bromo-2-chlorophenol have been reported as effective against specific insect species, enhancing crop protection strategies .
Case Studies
-
Insecticidal Activity : A study evaluated the insecticidal effects of several derivatives synthesized from this compound against common agricultural pests. The results demonstrated significant mortality rates at varying concentrations, indicating strong bioactivity.
Compound Concentration (mg/L) Mortality Rate (%) A 100 85 B 200 95 C 300 98 -
Acaricidal Effects : Another investigation focused on the acaricidal properties of compounds derived from this chloroformate. The study revealed that certain derivatives effectively inhibited mite populations on crops.
Compound Concentration (mg/L) Efficacy (%) D 150 90 E 250 92 F 350 99
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Studies suggest that:
- The presence of electron-withdrawing groups enhances reactivity and biological potency.
- The spatial arrangement of substituents on the phenyl ring influences the interaction with biological targets.
Properties
Molecular Formula |
C7H3BrCl2O2 |
---|---|
Molecular Weight |
269.90 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
InChI Key |
BAEUDKVDADYMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(=O)Cl |
Origin of Product |
United States |
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